(4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine
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Overview
Description
(4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine typically involves the condensation of biphenyl derivatives with thiazole precursors under specific reaction conditions. Common reagents used in the synthesis include ethyl bromide, thiazole, and p-toluidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (4-Biphenyl-4-YL-3-methyl-3H-thiazol-2-ylidene)-P-tolyl-amine
- (4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-anisyl-amine
Uniqueness
(4-Biphenyl-4-YL-3-ethyl-3H-thiazol-2-ylidene)-P-tolyl-amine is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique properties make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-ethyl-N-(4-methylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H22N2S/c1-3-26-23(17-27-24(26)25-22-15-9-18(2)10-16-22)21-13-11-20(12-14-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3 |
InChI Key |
GNQXLKNBKQIZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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